molecular formula C13H11NO4 B2391012 Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate CAS No. 128015-02-1

Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate

Cat. No. B2391012
CAS RN: 128015-02-1
M. Wt: 245.234
InChI Key: GBGMRACAYBETBI-UHFFFAOYSA-N
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Description

Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate is a heterocyclic compound . It has the empirical formula C12H11NO3 and a molecular weight of 217.22 . It is used as an intermediate in the synthesis of many drug-like molecules .


Synthesis Analysis

The synthesis of isoxazole derivatives, including Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate, often involves the use of activated primary nitro compounds and alkynes . The reaction is usually conducted in water or chloroform and involves the use of a simple and inexpensive catalyst, such as sodium hydroxide or 1,4-diazabicyclo .


Molecular Structure Analysis

The molecule is almost planar, with the phenyl ring inclined to the isoxazole ring by 0.5 (1). The ester moiety has an extended conformation and is almost in the same plane with respect to the isoxazole ring, as indicated by the O—C—C—N torsion angle of 172.86 (18) .


Chemical Reactions Analysis

The palladium hydrogenation of Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate involves two reducible sites in the molecule, namely the benzylic-like position and the isoxazole N–O bond . Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product .


Physical And Chemical Properties Analysis

Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate is a solid compound . It has a SMILES string of CCOC(=O)c1cc(on1)-c2ccccc2 . The InChI key is DSUXKYCDKKYGKX-UHFFFAOYSA-N .

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also recommends avoiding ingestion and inhalation . The compound is classified as Eye Irritant 2 under the GHS07 hazard classification .

Future Directions

Isoxazole derivatives, including Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate, are important intermediates in the preparation of various heterocyclic biologically active drugs . They are of great importance in medicinal and organic chemistry, and considerable attention has been paid to them due to their prominent biological properties . As part of ongoing studies on isoxazole derivatives as kinase inhibitors, the title compound has been synthesized . Future research may focus on further exploring the biological activities and potential applications of these compounds.

properties

IUPAC Name

ethyl 5-benzoyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-17-13(16)10-8-11(18-14-10)12(15)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGMRACAYBETBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(phenylcarbonyl)isoxazole-3-carboxylate

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